molecular formula C12H14FNO6S B14081928 dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate

dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate

Cat. No.: B14081928
M. Wt: 319.31 g/mol
InChI Key: CHKPFLCKTIQFNL-JTQLQIEISA-N
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Description

Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate is a chemical compound that features a fluorinated phenyl group attached to a sulfonyl moiety, which is further connected to an L-aspartate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate typically involves the following steps:

    Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the introduction of a sulfonyl group to a 4-fluorophenyl ring. Common reagents include sulfuryl chloride (SO2Cl2) and fluorobenzene, under conditions that facilitate electrophilic aromatic substitution.

    Coupling with L-Aspartate: The sulfonylated fluorophenyl intermediate is then coupled with L-aspartate. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of L-aspartate, facilitating the formation of the desired ester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of continuous flow reactors could also be explored to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes involving sulfonyl groups.

Mechanism of Action

The mechanism of action of dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl ((4-chlorophenyl)sulfonyl)-L-aspartate
  • Dimethyl ((4-bromophenyl)sulfonyl)-L-aspartate
  • Dimethyl ((4-methylphenyl)sulfonyl)-L-aspartate

Uniqueness

Dimethyl ((4-fluorophenyl)sulfonyl)-L-aspartate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability, binding affinity, and specificity in biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14FNO6S

Molecular Weight

319.31 g/mol

IUPAC Name

dimethyl (2S)-2-[(4-fluorophenyl)sulfonylamino]butanedioate

InChI

InChI=1S/C12H14FNO6S/c1-19-11(15)7-10(12(16)20-2)14-21(17,18)9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3/t10-/m0/s1

InChI Key

CHKPFLCKTIQFNL-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F

Canonical SMILES

COC(=O)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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